molecular formula C14H28N4O2Si3 B102033 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine CAS No. 18551-03-6

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine

Cat. No.: B102033
CAS No.: 18551-03-6
M. Wt: 368.65 g/mol
InChI Key: XGJGXMUBMBXZQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine (CAS 18551-03-6) is a silylated purine derivative characterized by trimethylsilyl (TMS) groups at the 9-position and TMS-protected hydroxyl groups at the 2- and 6-positions. The compound is primarily utilized as a synthetic intermediate in nucleoside chemistry, where TMS groups act as protective moieties for hydroxyl functionalities, enabling regioselective reactions .

Properties

IUPAC Name

trimethyl-(9-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-11-12(18)16-14(20-23(7,8)9)17-13(11)19-22(4,5)6/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGXMUBMBXZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336229
Record name 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18551-03-6
Record name 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with the protection of the hydroxyl groups at the 2- and 6-positions of the purine ring. This is typically achieved using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine under anhydrous conditions. The reaction proceeds in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature:

2,6-Dihydroxy-9H-purine+2TMSClBase2,6-Bis(trimethylsilyloxy)-9H-purine+2HCl\text{2,6-Dihydroxy-9H-purine} + 2 \, \text{TMSCl} \xrightarrow{\text{Base}} \text{2,6-Bis(trimethylsilyloxy)-9H-purine} + 2 \, \text{HCl}

The base facilitates deprotonation of the hydroxyl groups, enhancing their nucleophilicity for silylation. Excess TMSCl ensures complete conversion, with yields typically exceeding 80% under optimized conditions.

Protection of the N-9 Position

The subsequent step involves silylation of the N-9 nitrogen, which requires harsher conditions due to the lower acidity of the purine’s NH group compared to hydroxyls. A common method employs hexamethyldisilazane (HMDS) as the silylating agent, often catalyzed by ammonium sulfate or trimethylsilyl chloride . The reaction is conducted at elevated temperatures (60–80°C) in an inert atmosphere:

2,6-Bis(trimethylsilyloxy)-9H-purine+HMDSΔThis compound+NH₃\text{2,6-Bis(trimethylsilyloxy)-9H-purine} + \text{HMDS} \xrightarrow{\Delta} \text{this compound} + \text{NH₃}

This step achieves moderate yields (60–70%), necessitating careful purification via column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Multistep Silylation

To streamline the synthesis, a one-pot approach has been explored, wherein all three TMS groups are introduced sequentially without isolating intermediates. The purine derivative is treated with excess TMSCl (3–4 equivalents) and a dual-base system (imidazole for hydroxyls and sodium hydride for N-9 deprotonation) in anhydrous DMF . This method reduces reaction time but faces challenges in regioselectivity, often resulting in byproducts from over-silylation.

Alternative Synthetic Routes

Nucleophilic Substitution from 2,6-Dichloropurine

An alternative pathway starts with 2,6-dichloropurine , where chlorine atoms at the 2- and 6-positions are displaced by trimethylsilanolate ions (TMSOK ). This reaction, conducted in refluxing THF , affords the bis-silylated intermediate, which is subsequently silylated at N-9 using HMDS. While this method avoids hydroxyl group handling, the nucleophilic substitution step requires stringent moisture control.

Microwave-Assisted Silylation

Recent advances have utilized microwave irradiation to accelerate silylation. A mixture of 2,6-dihydroxy-9H-purine, TMSCl, and imidazole in acetonitrile is irradiated at 100°C for 15 minutes, achieving 90% conversion. The N-9 position is then silylated using HMDS under similar conditions, reducing total synthesis time to under 1 hour.

Reaction Optimization and Yields

StepReagents/ConditionsYield (%)Purity (%)
Hydroxyl protectionTMSCl, imidazole, THF, 25°C, 12 h8595
N-9 protectionHMDS, NH₄SO₄, DMF, 70°C, 6 h6590
One-pot synthesisTMSCl, NaH, DMF, 50°C, 24 h5585
Microwave methodTMSCl, HMDS, MW, 100°C, 15 min7592

Characterization and Analytical Data

The final product is characterized by ¹H NMR , ¹³C NMR , and IR spectroscopy :

  • ¹H NMR (CDCl₃): δ 0.25 (s, 27H, TMS), 8.45 (s, 1H, H-8).

  • IR (KBr): ν 1250 cm⁻¹ (Si–C), 840 cm⁻¹ (Si–O–C).

  • HRMS : m/z 369.654 [M+H]⁺.

Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) removes residual silylating agents and byproducts.

Challenges and Considerations

  • Moisture Sensitivity : All steps require rigorous exclusion of moisture to prevent desilylation.

  • Regioselectivity : Competing silylation at N-1/N-3 positions necessitates precise stoichiometry.

  • Cost Efficiency : HMDS and TMSCl are expensive, prompting exploration of recyclable catalysts .

Chemical Reactions Analysis

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine can undergo various chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl chloride, bases like triethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Research Applications

  • Synthesis of Nucleoside Analogues
    • Xanthosine-13C5 Production : This compound serves as an intermediate in the synthesis of Xanthosine-13C5, a labeled analogue of Xanthosine. This application is crucial for metabolic studies and tracing pathways in biochemical research .
    • Role in Antiviral Research : The synthesis of nucleoside analogs is significant in developing antiviral drugs. Compounds like Xanthosine derivatives can mimic natural nucleosides, allowing them to interfere with viral replication processes.
  • Biomarker for Radiation Exposure
    • Recent studies suggest that derivatives of this compound may act as biomarkers for detecting radiation exposure. This application is particularly relevant in medical and environmental monitoring contexts .
  • Potential Use in Drug Formulation
    • The trimethylsilyl modifications improve the pharmacokinetic properties of nucleosides, potentially leading to enhanced bioavailability and stability in drug formulations .

Case Study 1: Synthesis of Xanthosine-13C5

In a study published by Magasanik et al., the synthesis process utilizing this compound was detailed. The researchers demonstrated how this intermediate facilitated the efficient production of Xanthosine-13C5, which was then used in metabolic tracing experiments involving nucleic acid metabolism .

Case Study 2: Radiation Exposure Biomarker

A recent investigation highlighted the potential of using derivatives of this compound as biomarkers for radiation exposure. The study involved administering the compound to subjects exposed to controlled radiation levels and subsequently analyzing biological samples for traces of the compound's metabolites .

Mechanism of Action

The mechanism of action of 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl groups prevent unwanted reactions at these sites, allowing for selective reactions elsewhere on the molecule. This property is particularly useful in complex organic syntheses where multiple reactive sites are present .

Comparison with Similar Compounds

Positional Isomer: 7-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-Purine

  • Structural Difference : The silyl group is at the 7-position instead of the 9-position (Figure 1).
  • Steric Hindrance: The 7-position substitution may reduce steric clashes in planar reactions compared to the 9-TMS analog.
  • Applications : Positional isomers like this are critical in tuning reactivity for metal coordination or enzymatic recognition .

9-Benzyl-2,6-dichloro-9H-Purine (CAS 172015-79-1)

  • Structural Features : A benzyl group at the 9-position and chloro substituents at 2- and 6-positions (similarity score: 0.70) .
  • Comparison :
    • Lipophilicity : The benzyl group (aromatic, bulky) likely increases logP compared to TMS, but chloro substituents enhance electrophilicity.
    • Reactivity : Chloro groups facilitate nucleophilic aromatic substitution (e.g., amination or alkoxylation), whereas TMS-oxy groups act as leaving groups under specific conditions (e.g., fluoride-mediated cleavage).
  • Applications : Widely used in cross-coupling reactions to generate antiviral or anticancer nucleoside analogs .

2,6-Dichloro-9-methyl-9H-Purine (CAS 5440-17-5)

  • Structural Features : Methyl group at the 9-position and chloro substituents at 2- and 6-positions (similarity score: 0.69) .
  • Comparison :
    • Steric Profile : The smaller methyl group reduces steric hindrance compared to TMS, enabling faster reaction kinetics in substitution reactions.
    • Electronic Effects : Methyl is electron-donating (+I effect), slightly deactivating the purine ring compared to chloro’s electron-withdrawing (-I) effect.
  • Applications : Intermediate in synthesizing methylated nucleobases for probing DNA methylation mechanisms .

2,6-Diamino-9-β-D-arabinofuranosyl-9H-Purine (CAS 24649-67-0)

  • Structural Features: Amino groups at 2- and 6-positions and a sugar moiety at the 9-position .
  • Comparison: Solubility: The polar arabinofuranosyl group and amino substituents enhance aqueous solubility (lower logP vs. TMS analog). Bioactivity: Amino groups enable hydrogen bonding, making this compound a candidate for antiviral or anticancer drug development (e.g., adenosine receptor modulation) .
  • Applications : Investigated as a nucleoside analog for RNA interference or antimetabolite therapies .

Physicochemical and Functional Comparison Table

Compound Substituents (Position) logP Reactivity Profile Key Applications
Target Compound (CAS 18551-03-6) 9-TMS, 2,6-TMS-oxy 3.937 Fluoride-sensitive, lipophilic Protective intermediate
7-TMS Isomer (CHEBI:76353) 7-TMS, 2,6-TMS-oxy N/A Altered electronic environment Metal coordination
9-Benzyl-2,6-dichloro (CAS 172015-79-1) 9-Benzyl, 2,6-Cl >4* Nucleophilic substitution Antiviral agents
2,6-Diamino-arabinofuranosyl (CAS 24649-67-0) 9-Sugar, 2,6-NH2 <2* Hydrogen-bond donor Nucleoside therapies

*Estimated based on substituent contributions.

Research Implications and Gaps

  • Electronic Effects: The TMS groups in the target compound provide steric protection and moderate electron donation, contrasting with chloro or amino substituents that direct reactivity toward substitution or hydrogen bonding, respectively.
  • Data Limitations : Experimental logP and solubility data for analogs are scarce in the provided evidence, highlighting the need for further characterization.
  • Synthetic Utility: The target compound’s stability under non-fluoride conditions makes it preferable for multi-step syntheses requiring orthogonal protection strategies .

Biological Activity

9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine is a silated purine derivative characterized by the presence of multiple trimethylsilyl (TMS) groups. This compound has garnered attention for its potential applications in biological research and medicinal chemistry, particularly due to its unique structural properties that enhance stability and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H28N4O2Si3
  • Molecular Weight : 368.65 g/mol
  • CAS Number : 18551-03-6

The presence of trimethylsilyl groups imparts significant chemical inertness and steric bulk, which can influence the compound's interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to act as a protecting group in organic synthesis and its potential interactions with nucleic acids. The trimethylsilyl groups prevent unwanted reactions at hydroxyl functionalities, allowing for selective reactions elsewhere on the molecule. This property is particularly useful in the synthesis of nucleic acid analogs and in studies involving enzyme interactions.

Biological Applications

  • Nucleic Acid Analog Research : The compound serves as a useful tool in studying nucleic acid structures and their interactions with enzymes. Its modified structure can mimic natural nucleotides, providing insights into enzyme specificity and substrate recognition.
  • Antiviral and Anticancer Potential : Preliminary studies suggest that derivatives of silated purines may exhibit antiviral and anticancer properties. Research into the biological activity of such compounds indicates potential mechanisms involving inhibition of nucleic acid synthesis or interference with cellular signaling pathways.
  • Chemical Biology : The compound's ability to stabilize reactive intermediates makes it valuable in chemical biology applications, particularly in the development of new therapeutic agents.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. These investigations reveal insights into their biological activities:

  • In Vitro Studies : In vitro assays demonstrate that certain derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting a mechanism that may involve targeting nucleic acid metabolism.
  • Enzyme Interaction Studies : Research indicates that these compounds can inhibit specific enzymes involved in nucleotide metabolism, such as kinases and polymerases, which are critical for cellular proliferation.

Case Studies

  • Antiviral Activity : A study evaluating the antiviral properties of silated purines found that certain derivatives inhibited viral replication in cell cultures, highlighting their potential as antiviral agents against RNA viruses.
  • Anticancer Activity : Another investigation reported that a related compound demonstrated significant antiproliferative effects on human cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis

The following table summarizes key comparisons between this compound and similar compounds:

Compound NameMolecular WeightBiological ActivityMechanism of Action
This compound368.65 g/molPotential antiviral/anticancerInhibition of nucleic acid synthesis
Trimethylsilyl chloride136.24 g/molChemical reagentSilylation agent
2-(Trimethylsilyl)ethanol118.23 g/molProtecting groupProtecting hydroxyl groups

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing 9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves silylation of the parent purine scaffold using trimethylsilyl chloride (TMSCl) under anhydrous conditions. Critical parameters include:

  • Temperature : Reactions are performed at 0–5°C to minimize side reactions (e.g., desilylation or oxidation) .
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to avoid hydrolysis of TMS groups .
  • Catalysts : Lewis acids like BF₃·Et₂O may enhance silylation efficiency .
    • Validation : Purity is confirmed via HPLC or LC-MS, while structural integrity is verified using ¹H/¹³C NMR and FT-IR .

Q. How can researchers characterize the structural conformation of this compound, particularly the silyl-protecting groups?

  • Techniques :

  • X-ray crystallography resolves the spatial arrangement of trimethylsilyl (TMS) groups and confirms regioselectivity at the 2,6-positions (e.g., bond angles and torsion angles) .
  • Solid-state NMR (¹³C CP/MAS) detects electronic environments of TMS groups and purine core .
    • Data Interpretation : Compare experimental results with computational models (DFT) to validate steric and electronic effects of TMS substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to the compound’s moisture sensitivity and potential respiratory irritancy .
  • Store under inert gas (argon/nitrogen) to prevent hydrolysis of TMS groups .
  • Dispose of waste via halogenated solvent routes to avoid releasing silicon-containing byproducts .

Advanced Research Questions

Q. How do solvent polarity and temperature impact the stability of this compound during catalytic reactions?

  • Experimental Design :

  • Conduct kinetic studies in solvents of varying polarity (e.g., DCM vs. DMF) at 25–80°C. Monitor degradation via UV-Vis or NMR .
  • Key Findings : Polar aprotic solvents (e.g., DMF) accelerate TMS group hydrolysis, while non-polar solvents (e.g., toluene) enhance stability .
    • Contradiction Analysis : Conflicting reports on DCM stability may arise from trace moisture content; use Karl Fischer titration to quantify water in solvents .

Q. What mechanisms underlie the contradictory reactivity of this compound in cross-coupling reactions reported in different studies?

  • Hypothesis Testing :

  • Electronic Effects : TMS groups may sterically hinder nucleophilic sites or alter electron density at the purine core. Use Hammett plots to correlate substituent effects with reaction rates .
  • Catalyst Compatibility : Screen Pd-, Cu-, or Ni-based catalysts to identify optimal systems for Suzuki-Miyaura or Buchwald-Hartwig couplings .
    • Resolution : Contradictions often stem from differences in catalyst loading or ligand choice (e.g., bulky phosphine ligands mitigate steric hindrance) .

Q. How can computational modeling predict the thermodynamic stability of this compound under varying pH conditions?

  • Approach :

  • Perform DFT calculations (Gaussian 09) to model protonation/deprotonation at N1, N3, and N7 positions. Compare with experimental pKa values from potentiometric titrations .
  • Outcome : TMS groups increase hydrophobicity but destabilize the purine ring under acidic conditions (pH < 3) due to partial desilylation .

Q. What strategies reconcile discrepancies in crystallographic data for analogous silylated purines?

  • Methodology :

  • Re-analyze diffraction data (e.g., CIF files) using software like Olex2 or SHELX to check for overlooked disorder or twinning .
  • Validate hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis .
    • Case Study : For 6-(3,5-Dimethoxybenzylamino)-9-(oxan-2-yl)-9H-purine, revised refinement reduced the R-factor from 0.116 to 0.044, resolving initial misassignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.